Orthogonal Precision: Technical Guide and Safety Profile for Fmoc-Lys(Mtt)-OH (CAS 141903-34-6)
Orthogonal Precision: Technical Guide and Safety Profile for Fmoc-Lys(Mtt)-OH (CAS 141903-34-6)
[1][2]
Part 1: Executive Summary & Chemical Identity
CAS Number: 141903-34-6 Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(4-methyltrityl)-L-lysine Common Abbreviation: Fmoc-Lys(Mtt)-OH[1][2]
The Orthogonal Advantage: In the landscape of Solid Phase Peptide Synthesis (SPPS), CAS 141903-34-6 is not merely a building block; it is a strategic tool for side-chain modification.[1][2] Unlike standard lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) which require harsh acidic conditions (95% TFA) for deprotection, the Mtt (4-methyltrityl) group is hyper-acid-labile .[1][2]
This unique property allows researchers to selectively deprotect the lysine side chain using mild acid (1% TFA) while leaving other protecting groups and the peptide resin linkage intact. This "orthogonal" capability is critical for synthesizing:
-
Cyclic peptides (lactam bridges).
-
Antibody-Drug Conjugates (ADCs) via specific lysine residues.[1][2]
-
Fluorescently labeled peptides or biotinylated sequences.
Part 2: Physicochemical Profile[3]
| Property | Specification |
| Molecular Formula | C₄₁H₄₀N₂O₄ |
| Molecular Weight | 624.77 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98.0% |
| Chiral Purity | L-Isomer (≤ 0.5% D-Isomer) |
| Melting Point | 140–150 °C |
| Solubility | Soluble in DMF, DCM, NMP.[1][2][3][4][5] Insoluble in Water. |
| Hygroscopicity | Moderate (Store desiccated) |
Part 3: Safety & Hazard Analysis (SDS Summary)
While not classified as a "High Hazard" toxin, this compound acts as an irritant and requires strict adherence to laboratory safety protocols to prevent sensitization.
GHS Classification[1][2][7][8]
-
Signal Word: WARNING
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][2][6]
Critical Handling Protocols
-
Inhalation Risk: The powder is fine and easily aerosolized. Weighing must be performed inside a certified chemical fume hood.
-
Skin Contact: Fmoc-derivatives can cause sensitization.[2] Nitrile gloves (minimum thickness 0.11 mm) are required.
-
Decomposition: Thermal decomposition may release Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).
Storage & Stability[2][3][8][9]
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Environment: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the trityl moiety over long periods.
Part 4: The Orthogonal Protection Strategy
To understand the utility of Fmoc-Lys(Mtt)-OH, one must visualize the three levels of stability used in complex peptide synthesis.
Visualization: The Tri-Level Orthogonal Scheme
The following diagram illustrates how the Mtt group sits in the "middle ground" of stability, allowing selective manipulation.
Figure 1: The orthogonal stability profile. Note that 1% TFA removes Mtt without disturbing the Fmoc group or cleaving the peptide from the resin.[1]
Part 5: Experimental Protocol – Selective Mtt Removal
Objective: Remove the Mtt group to expose the Lysine epsilon-amine (
Reagents Required[1][2][5][6][10][11][12]
-
Dichloromethane (DCM): Anhydrous grade.
-
Trifluoroacetic Acid (TFA): High purity.[3]
-
Triisopropylsilane (TIS): Crucial Scavenger.[1]
-
Methanol (MeOH): For shrinking resin (optional).
The "Traffic Light" Workflow
The removal of the Mtt group generates a stable trityl cation , which is intensely colored (yellow to orange). This provides a built-in visual indicator of reaction progress.[1][2]
Step-by-Step Methodology
-
Preparation: Swell the resin-bound peptide in DCM for 15 minutes. Drain.
-
Acid Pulse (The Removal):
-
Prepare a solution of 1% TFA / 5% TIS / 94% DCM .
-
Note: TIS is essential to quench the trityl cation. Without it, the cation may re-attach to other nucleophilic sites on the peptide.
-
Add solution to the resin.[7] Shake for 2 minutes .
-
Observe: The solution will turn bright yellow/orange immediately.
-
-
Drain & Wash: Drain the yellow solution.
-
Repeat: Repeat the acid pulse (1% TFA) treatment 5 to 10 times.
-
Endpoint: Continue until the solution remains clear (no longer turns yellow). This indicates all Mtt groups have been removed.
-
-
Neutralization: Wash the resin with 5% DIPEA in DCM (3x 2 min) to neutralize the lysine amine.
-
Final Wash: Wash thoroughly with DCM (5x) and DMF (5x).
Visualization: Mtt Deprotection Workflow
Figure 2: The iterative "flow" of Mtt removal.[1][2][7] The color change serves as the primary process analytical technology (PAT).[1]
Part 6: Expert Troubleshooting & Causality
Issue: Premature Peptide Cleavage
-
Observation: Loss of yield; peptide found in the filtrate during Mtt removal.
-
Causality: The resin linker (e.g., Rink Amide or Wang) is slightly sensitive to TFA.
-
Correction: Ensure TFA concentration strictly does not exceed 1-2%.[1][2] Do not extend reaction times unnecessarily. Use Trityl Chloride resin or 2-Chlorotrityl resin for the peptide backbone if the sequence is extremely acid-sensitive, as these are hypersensitive to acid.[1][2]
Issue: Incomplete Modification after Removal
-
Observation: The subsequent coupling to the lysine side chain fails.
-
Causality: Residual TFA protonating the epsilon-amine (
).[1][2] -
Correction: The neutralization step (5% DIPEA) is non-negotiable. The amine must be free base (
) to react.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10963195, Fmoc-Lys(Mtt)-OH.[1][2] Retrieved from [Link][1][2]
-
Aletras, A., et al. (1995). Preparation of cyclic peptides using the Mtt protecting group.[8] International Journal of Peptide and Protein Research.[8][9] (Foundational text on Mtt orthogonality).
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-Lys(Mtt)-OH | C41H40N2O4 | CID 10963195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. angenesci.com [angenesci.com]
- 5. scribd.com [scribd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rsc.org [rsc.org]
- 8. Fmoc-Lys(Mtt)-OH, 167393-62-6, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 9. chempep.com [chempep.com]
